molecular formula C20H14Br2FN3 B11446442 6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446442
M. Wt: 475.2 g/mol
InChI Key: XTCBZZXVKYBWNY-UHFFFAOYSA-N
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Description

6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to its aromatic rings, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine and α-haloketones.

    Introduction of bromine and fluorine substituents: Halogenation reactions using bromine and fluorine sources under controlled conditions.

    N-arylation: Coupling reactions to introduce the N-(2-methylphenyl) group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyridine core also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C20H14Br2FN3

Molecular Weight

475.2 g/mol

IUPAC Name

6-bromo-2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14Br2FN3/c1-12-4-2-3-5-17(12)24-20-19(15-10-13(21)6-8-16(15)23)25-18-9-7-14(22)11-26(18)20/h2-11,24H,1H3

InChI Key

XTCBZZXVKYBWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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